molecular formula C14H16N2O B7585664 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol

6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol

Cat. No. B7585664
M. Wt: 228.29 g/mol
InChI Key: HORWAULUDWCITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a pyridine derivative that is synthesized using specific methods and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has been shown to scavenge free radicals and reduce the production of reactive oxygen species. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has been shown to have various biochemical and physiological effects. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has been shown to reduce oxidative stress and inflammation, which may contribute to its potential anti-cancer and neuroprotective effects. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has several advantages for lab experiments, including its stability, solubility, and low toxicity. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has some limitations for lab experiments, including its limited solubility in water and its potential to form complexes with metal ions.

Future Directions

There are several future directions for 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol research. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol could also be studied for its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol could be studied for its potential use in the treatment of liver and kidney diseases. Further research is needed to fully understand the mechanism of action of 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol and its potential applications in various fields.
Conclusion
In conclusion, 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is synthesized using a specific method and has unique biochemical and physiological effects. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has some limitations for lab experiments, including its limited solubility in water and its potential to form complexes with metal ions. Further research is needed to fully understand the potential applications of 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol in various fields.

Synthesis Methods

6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is synthesized using a specific method that involves the reaction of 2-cyano-6-methylpyridine with 3-methylaniline in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with an oxidizing agent such as hydrogen peroxide to obtain 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol. The synthesis of 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol is a complex process that requires careful control of reaction conditions to obtain a pure product.

Scientific Research Applications

6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has attracted significant attention in scientific research due to its potential applications in various fields. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. 6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methyl-2-[(3-methylanilino)methyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-3-5-12(8-10)15-9-13-14(17)7-6-11(2)16-13/h3-8,15,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWAULUDWCITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C=CC(=N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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